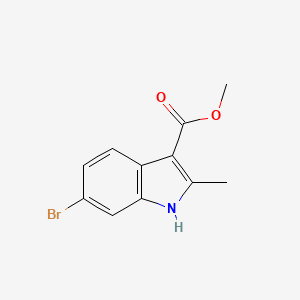
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available anilines, which are functionalized with different electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling reaction to form the indole ring.
Bromination: The indole derivative is then brominated at the 6th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: Finally, the carboxylate ester group is introduced at the 3rd position through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
化学反应分析
Types of Reactions
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the carboxylate ester group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: Methanol and an acid catalyst such as sulfuric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-3-carboxylic acid derivatives.
Hydrolysis Products: Hydrolysis of the ester group results in the corresponding carboxylic acid.
科学研究应用
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of indole-based biological pathways and as a probe to investigate enzyme activities.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and dyes
作用机制
The mechanism of action of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate varies depending on its application:
Biological Activity: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Chemical Reactivity: The presence of the bromine atom and the carboxylate ester group influences the compound’s reactivity, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives:
Methyl 6-bromo-1H-indole-3-carboxylate: Similar structure but lacks the methyl group at the 2nd position, which can influence its reactivity and biological activity.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Contains additional functional groups, such as a hydroxy group and a phenylsulfanylmethyl group, which can alter its chemical properties and applications.
The unique combination of the bromine atom, methyl group, and carboxylate ester group in this compound makes it a distinct and valuable compound in various fields of research and industry.
属性
IUPAC Name |
methyl 6-bromo-2-methyl-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-10(11(14)15-2)8-4-3-7(12)5-9(8)13-6/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUWNBVVWTVZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














